2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by amination and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: De-brominated pyridine derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.
Scientific Research Applications
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Uniqueness
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to the presence of the bromo group, which can significantly influence its reactivity and interaction with molecular targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C7H7BrN2O3 |
---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O3/c8-5-1-4(9)2-10(7(5)13)3-6(11)12/h1-2H,3,9H2,(H,11,12) |
InChI Key |
CPADJUYWRFPCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.